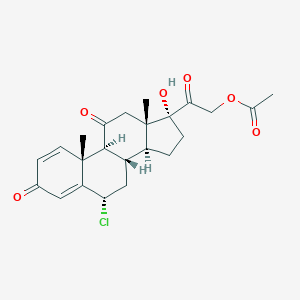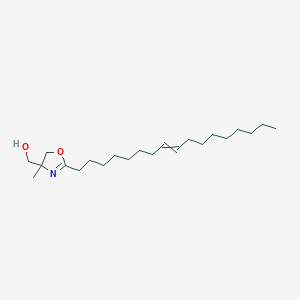
Diiodosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodosilane, with the molecular formula H2I2Si, is a compound that has a molecular weight of 283.910 g/mol . It is also known by other names such as SiH2I2 and DIS .
Synthesis Analysis
Diiodosilane is a very useful reagent for direct, high-yield synthesis of acyl iodides from a variety of carboxylic acid derivatives, such as carboxylic acids, esters, lactones, anhydrides, and acryl chlorides . These transformations are remarkably accelerated by iodine .
Molecular Structure Analysis
The molecular structure of diiodosilane has been determined by gas electron diffraction . Assuming C2v symmetry, only the S–I bond length (2.423 (3) Å) and the I–Si–I bond angle (110.8 (4)°) could be determined accurately in this experiment .
Physical And Chemical Properties Analysis
Diiodosilane has a boiling point of 153.7±0.0 °C at 760 mmHg . It has a vapour pressure of 4.2±0.2 mmHg at 25°C . It has a molar refractivity of 0 Ų . It has a polar surface area of 0 Ų . It has a molar volume of 0 .
Wissenschaftliche Forschungsanwendungen
Next-Generation Semiconductors
Diiodosilane is a key chemical precursor used by semiconductor companies worldwide in the development and scale-up of next-generation semiconductor chips . These chips require high throughput, highly conformal silicon nitride thin films . Diiodosilane is typically deposited by plasma-enhanced atomic layer deposition (PEALD) to create the silicon nitride thin film .
Miniaturization of Semiconductor Chips
Diiodosilane is a critical material that enables further miniaturization of semiconductor chips . It is used in the development and production of semiconductor chips requiring silicon nitride thin films at low thermal budgets .
Deoxygenation of Alcohols and Ethers
Diiodosilane is a novel reagent for the deoxygenation of alcohols and ethers . The use of organosilicon reagents in organic synthesis has expanded over the past decade .
Isocyanate Formation
Diiodosilane is a particularly useful reagent for isocyanate formation under mild reaction conditions, especially from N-Boc systems .
Silicon and Silicon Nitride Thin Films
Iodosilane precursors, including diiodosilane, are used to deposit silicon and silicon nitride (SiN) thin films with high conformality and low thermal budget .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/I2Si/c1-3-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRZLEZABHZRSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928708 |
Source


|
| Record name | Diiodosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.894 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodosilicon | |
CAS RN |
13465-83-3 |
Source


|
| Record name | Diiodosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)







![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)




